![molecular formula C23H19Cl2F3N4O5 B10775428 7-[(4-chlorophenyl)methyl]-8-[4-chloro-3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B10775428.png)
7-[(4-chlorophenyl)methyl]-8-[4-chloro-3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM237 is a synthetic organic compound known for its role as a selective activator of the transient receptor potential canonical 5 (TRPC5) channel. It is a xanthine derivative and an analogue of the TRPC1/4/5 channel inhibitor Pico145. AM237 is notable for its ability to activate homomeric TRPC5 channels while inhibiting other TRPC1/4/5 channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
AM237 is synthesized through a series of chemical reactions involving xanthine derivativesThe reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of AM237 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve the use of large-scale reactors and purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
AM237 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving AM237 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving AM237 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of AM237, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
AM237 has a wide range of scientific research applications, including:
Biology: Helps in studying the role of TRPC5 channels in various physiological and pathological processes.
Medicine: Potential therapeutic applications in treating diseases related to TRPC5 channel dysfunction.
Industry: Used in the development of new chemical probes and drug candidates targeting TRPC1/4/5 channels.
Mechanism of Action
AM237 exerts its effects by selectively activating homomeric TRPC5 channels. It binds to a specific site on the TRPC5 channel, leading to its activation. This activation results in the influx of calcium ions into the cell, which can trigger various downstream signaling pathways. AM237 also inhibits other TRPC1/4/5 channels, making it a valuable tool for studying the specific functions of TRPC5 channels .
Comparison with Similar Compounds
Similar Compounds
Pico145: A TRPC1/4/5 channel inhibitor that is structurally similar to AM237.
Englerin A: Another compound that interacts with TRPC channels but has different selectivity and mechanism of action.
Uniqueness of AM237
AM237 is unique in its ability to selectively activate homomeric TRPC5 channels while inhibiting other TRPC1/4/5 channels. This selective activation makes it a valuable tool for studying the specific roles of TRPC5 channels in various biological processes .
Properties
Molecular Formula |
C23H19Cl2F3N4O5 |
|---|---|
Molecular Weight |
559.3 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[4-chloro-3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C23H19Cl2F3N4O5/c1-30-19-18(20(34)31(22(30)35)9-2-10-33)32(12-13-3-5-14(24)6-4-13)21(29-19)36-15-7-8-16(25)17(11-15)37-23(26,27)28/h3-8,11,33H,2,9-10,12H2,1H3 |
InChI Key |
UNQYAAAWKOOBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=C(C=C3)Cl)OC(F)(F)F)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


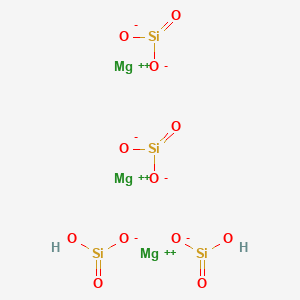

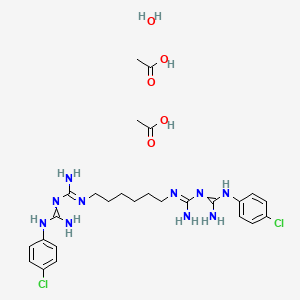
![4-fluoro-N-[2-[5-(2,4,5-trifluoro-3-hydroxybenzoyl)thiophen-2-yl]phenyl]benzenesulfonamide](/img/structure/B10775364.png)
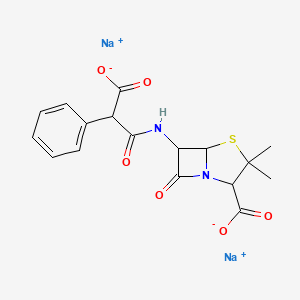
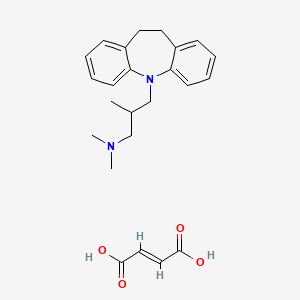

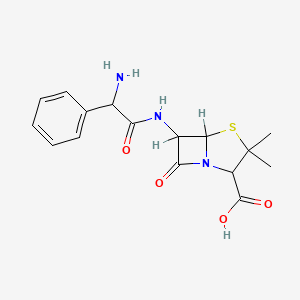
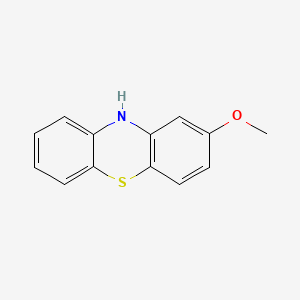
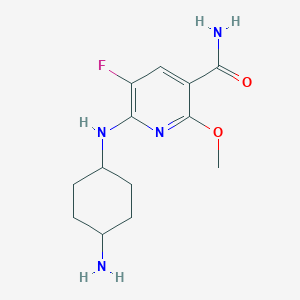
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B10775423.png)
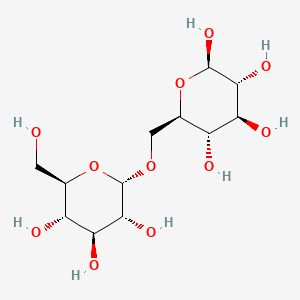
![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate;hydrate](/img/structure/B10775434.png)
![[(1S,2S,3S,4S,7S,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B10775440.png)
